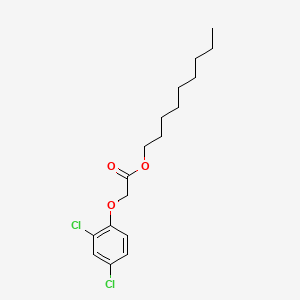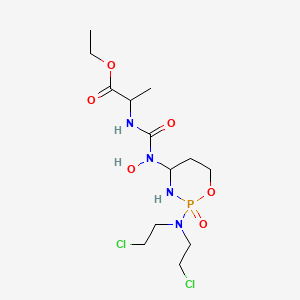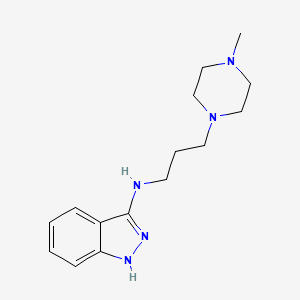
1H-Indazol-3-amine, N-(3-(4-methyl-1-piperazinyl)propyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indazol-3-amine, N-(3-(4-methyl-1-piperazinyl)propyl)- is a compound belonging to the indazole family, which is known for its diverse biological activities.
Preparation Methods
The synthesis of 1H-Indazol-3-amine, N-(3-(4-methyl-1-piperazinyl)propyl)- involves several synthetic routes. One common method includes the transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation using oxygen as the terminal oxidant . Another approach involves the reductive cyclization of 2-azidobenzaldehydes with amines . Industrial production methods often employ these catalytic processes due to their efficiency and high yields.
Chemical Reactions Analysis
1H-Indazol-3-amine, N-(3-(4-methyl-1-piperazinyl)propyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like tert-butyl nitrite in the presence of silver catalysts.
Reduction: Reductive cyclization reactions are commonly used in its synthesis.
Substitution: Electrophilic substitution reactions can occur, particularly at the nitrogen atoms of the indazole ring.
Common reagents used in these reactions include Cu(OAc)2, tert-butyl nitrite, and various organometallic reagents. The major products formed from these reactions are typically other indazole derivatives with modified functional groups .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1H-Indazol-3-amine, N-(3-(4-methyl-1-piperazinyl)propyl)- involves its interaction with molecular targets such as tyrosine kinases. It acts as an effective hinge-binding fragment, binding to the hinge region of tyrosine kinases and inhibiting their activity . This inhibition leads to the disruption of signaling pathways involved in cell proliferation and survival, thereby exerting its anticancer effects .
Comparison with Similar Compounds
1H-Indazol-3-amine, N-(3-(4-methyl-1-piperazinyl)propyl)- can be compared with other indazole derivatives, such as:
1H-Indazole-3-carboxamide: Known for its antiproliferative activity against neoplastic cell lines.
1H-Indazole-3-carboxylic acid: Used in the synthesis of various pharmaceuticals.
1H-Indazole-3-sulfonamide: Exhibits anti-inflammatory properties.
The uniqueness of 1H-Indazol-3-amine, N-(3-(4-methyl-1-piperazinyl)propyl)- lies in its specific structural features, which confer its potent anticancer activity and its ability to act as a hinge-binding fragment for tyrosine kinases .
Properties
CAS No. |
82819-18-9 |
|---|---|
Molecular Formula |
C15H23N5 |
Molecular Weight |
273.38 g/mol |
IUPAC Name |
N-[3-(4-methylpiperazin-1-yl)propyl]-1H-indazol-3-amine |
InChI |
InChI=1S/C15H23N5/c1-19-9-11-20(12-10-19)8-4-7-16-15-13-5-2-3-6-14(13)17-18-15/h2-3,5-6H,4,7-12H2,1H3,(H2,16,17,18) |
InChI Key |
SKAMGHNAFBARFP-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CCCNC2=NNC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



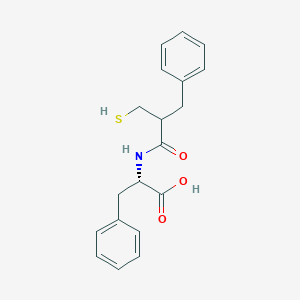
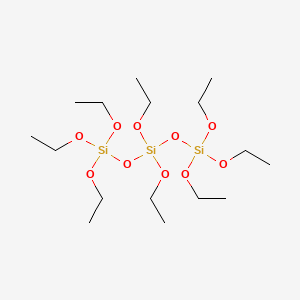
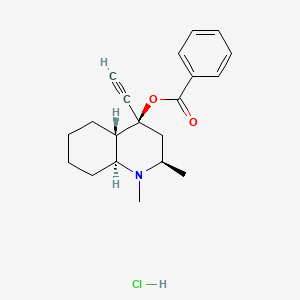
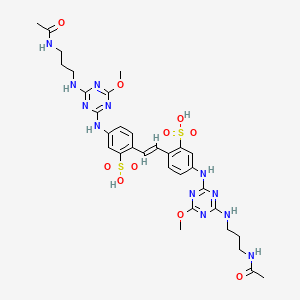
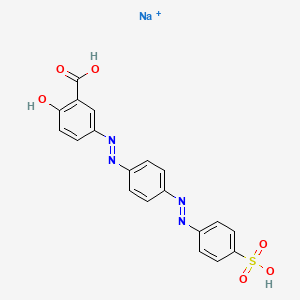
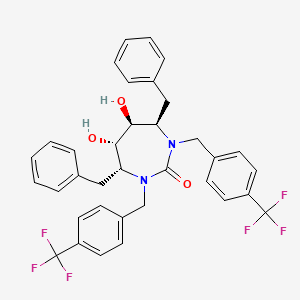
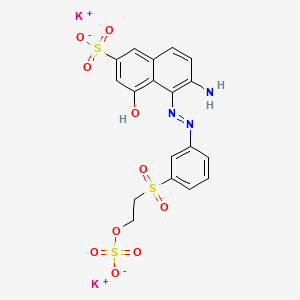
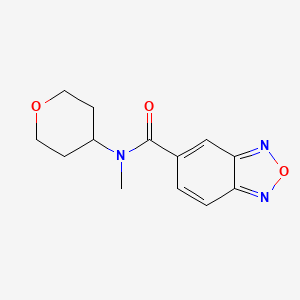

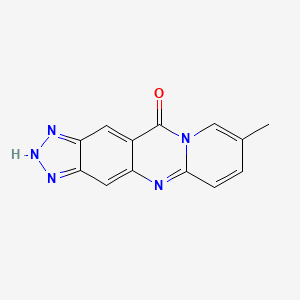
![9-(2-chlorophenyl)-N-hexadecyl-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12721422.png)
